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Borine carbonyl

Cat. No.: B1172375
CAS No.: 13205-44-2
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Description

Borine carbonyl (CAS 13205-44-2) is an inorganic compound with the formula H3BCO, serving as the classic adduct of borane and carbon monoxide. This colorless gas is primarily used in research to explore the coordination chemistry of main-group elements and as a model for studying donor-acceptor complexes[a-c]. Researchers utilize this compound to investigate reactions analogous to transition metal complexes, despite boron's lack of d-electrons, making it valuable for fundamental studies in chemical bonding and small molecule activation . The compound is known to undergo ligand exchange reactions, such as with trimethylamine, and can be used to synthesize other valuable reagents like the boranocarbonate anion . Its structure features a linear B-C≡O+ linkage with a C≡O vibrational band at 2164.7 cm−1 and tetrahedral coordination around boron . This compound is typically prepared by reacting diborane with carbon monoxide or more conveniently from borane-THF solutions . As a reagent, it is a foundational example in inorganic chemistry and is for research applications only. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

13205-44-2

Molecular Formula

O6SrV2

Origin of Product

United States

Molecular Structure and Electronic Structure Theory

The physical arrangement of atoms and the symmetry of borine carbonyl provide the foundation for understanding its chemical nature.

Experimental Determination of Bond Lengths and Angles

This compound consists of a borane (B79455) (BH₃) group linked to a carbon monoxide (CO) molecule via the carbon atom. The coordination geometry around the boron atom is tetrahedral, and the B-C-O linkage is linear. wikipedia.org Experimental investigations, primarily using microwave spectroscopy and gas-phase electron diffraction, have precisely determined the molecule's structural parameters.

Microwave spectroscopy studies have yielded highly accurate measurements of the internuclear distances and angles. aps.org These findings are complemented by data compiled in chemical databases, which provide a consensus based on various experimental techniques. The key bond lengths are the B-C, C-O, and B-H distances, while the critical angles are the H-B-H and the linear B-C-O arrangement. wikipedia.org

The experimentally determined structural parameters are summarized in the table below.

ParameterValue (Ångström, Å)Value (Picometer, pm)Source(s)
Bond Lengths
r(B-C)1.529 - 1.540152.9 - 154.0 wikipedia.orgaps.org
r(C-O)1.131 - 1.140113.1 - 114.0 wikipedia.orgaps.org
r(B-H)1.194119.4 wikipedia.orgaps.org
Bond Angles Value (Degrees, °)
∠H-B-H113.7 - 114.5 wikipedia.org
∠B-C-O180 wikipedia.org
∠C-B-H~103.8

Molecular Symmetry Group Analysis

This compound possesses a distinct set of symmetry elements that classify it into a specific point group. The molecule has a threefold axis of rotation (C₃) that passes through the B, C, and O atoms. wikipedia.org It also has three vertical planes of symmetry (σᵥ) that each contain the H-B-C-O chain. msu.edu The combination of these symmetry elements places this compound in the C₃ᵥ point group. wikipedia.org This symmetry is consistent with its tetrahedral-like arrangement at the boron center and linear carbonyl group.

Bonding Paradigms and Electronic Interactions

The bond between the borane fragment and the carbon monoxide ligand is a classic example of a donor-acceptor interaction, which can be described through various theoretical models.

σ-Donation and π-Backdonation Contributions to the B-C Bond

The formation of the B-C bond in this compound is best described as a Lewis acid-base adduct. The borane (BH₃) molecule, with its electron-deficient boron atom, acts as a strong Lewis acid. wikipedia.org The carbon monoxide molecule, in turn, acts as a Lewis base, donating a pair of electrons from a lone pair on the carbon atom. umich.edu

σ-Donation: The primary bonding interaction is a σ-bond formed by the donation of electron density from the highest occupied molecular orbital (HOMO) of carbon monoxide into the lowest unoccupied molecular orbital (LUMO) of the borane fragment. huntresearchgroup.org.ukhaflonggovtcollege.ac.in The HOMO of CO is the 5σ orbital, which is significantly localized on the carbon atom, making it the donor site. The LUMO of the trigonal planar BH₃ molecule is an empty p-orbital perpendicular to the molecular plane, which serves as the electron acceptor. huntresearchgroup.org.uk

π-Backdonation: In many transition metal carbonyls, a significant bonding component is π-backdonation, where the metal donates electron density from its d-orbitals back into the π* antibonding orbitals of the CO ligand. ilpi.comechemi.com This interaction strengthens the metal-carbon bond but weakens the carbon-oxygen bond. In this compound, however, the borane fragment has no available d-electrons for such an interaction. Therefore, borane carbonyl is considered a classic example of a carbonyl complex with a nearly pure σ-dative bond, with minimal to negligible π-backdonation. umich.edu The lack of significant backdonation is supported by infrared spectroscopy, which shows the C-O stretching frequency in H₃BCO (2164.7 cm⁻¹) is slightly higher than that of free CO, suggesting a slight strengthening of the C-O bond due to the nature of the σ-donation. wikipedia.orgumich.edu

Electron Density Distribution and Topological Analysis

The nature of the chemical bonds in this compound can be further elucidated through the topological analysis of its electron density, often using the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize bonding interactions.

For a typical donor-acceptor covalent bond, such as the B-C bond in this compound, QTAIM analysis reveals a relatively low value of electron density at the bond critical point (bcp) and a positive value for the Laplacian of the electron density (∇²ρ > 0). csic.es This indicates a depletion of charge in the internuclear region, characteristic of a closed-shell interaction, which is consistent with a dative covalent bond rather than a classical shared-electron covalent bond. csic.es

Topological studies of H₃BCO identify the bond critical points for the B-C, C-O, and B-H bonds, providing a quantitative description of the electron distribution that defines the molecular structure. researchgate.net

Molecular Orbital Characterizations

A molecular orbital (MO) description provides a detailed picture of the electronic interactions. The formation of the crucial B-C σ-bond results from the overlap of specific fragment orbitals:

Carbon Monoxide (HOMO): The highest occupied molecular orbital of CO is the 5σ orbital. It is primarily located on the carbon atom and functions as the electron-donating orbital (the nucleophile). haflonggovtcollege.ac.in

Borane (LUMO): The lowest unoccupied molecular orbital of the planar BH₃ fragment is the a₂" orbital, which is essentially the empty p₂ orbital on the boron atom perpendicular to the plane of the three hydrogen atoms. This orbital acts as the electron-accepting orbital (the electrophile). huntresearchgroup.org.ukcureffi.org

The interaction between the 5σ (HOMO of CO) and the a₂" (LUMO of BH₃) forms the bonding (σ) and antibonding (σ) molecular orbitals of the B-C bond. The two electrons from the CO 5σ orbital occupy the newly formed, lower-energy B-C σ bonding orbital, stabilizing the adduct. The LUMO of the resulting this compound molecule is the corresponding B-C σ antibonding orbital.

Quantum Chemical Calculations in Structural Elucidation and Energetics

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been pivotal in the detailed understanding of the molecular and electronic structure of this compound (H₃BCO). These computational techniques allow for the accurate prediction of molecular geometries, bond energies, and other properties, often complementing or even clarifying experimental data.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to this compound since the early days of computational chemistry. Even foundational methods like the Hartree-Fock (HF) theory with a 4-31G basis set provided a reasonable starting point for its geometry and force constants. More advanced ab initio methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have offered more refined and accurate descriptions. These higher-level calculations are crucial for correctly describing the nuanced nature of the bonding in H₃BCO.

Density Functional Theory (DFT) has become a widely used tool for studying this compound due to its favorable balance of computational cost and accuracy. cellmolbiol.org Functionals like B3LYP, paired with extensive basis sets such as 6-311++G(d,p), have been shown to provide results in good agreement with experimental findings for a variety of molecules. For this compound, DFT calculations have been successfully used to determine its structural parameters, vibrational frequencies, and the potential energy distribution of its normal modes. These theoretical investigations have been instrumental in assigning the vibrational spectra of H₃BCO and its various isotopically substituted forms.

A central point of interest in theoretical studies of this compound is the nature of the boron-carbon bond. Quantum chemical calculations have thoroughly characterized this bond as a dative covalent bond, where the carbon monoxide moiety donates electron density to the borane fragment. The calculated B-C bond length is a sensitive indicator of the quality of the computational method employed, with higher levels of theory generally providing better agreement with experimental values.

Below is a table comparing selected geometric parameters of this compound obtained from different computational methods with experimental data.

ParameterHF/4-31GMP2/6-311++G(d,p)B3LYP/6-311++G(d,p)Experimental
r(B-C) (Å) 1.5741.5621.5681.529 wikipedia.org
r(C-O) (Å) 1.1151.1431.1371.140 wikipedia.org
r(B-H) (Å) 1.1871.1941.1981.194 wikipedia.org
∠(H-B-H) (°) 105.7106.1106.0113.7 wikipedia.org

This interactive table showcases a comparison of geometric parameters for this compound from various computational methods and experimental results. Note that calculated values can differ based on the specific functional and basis set used.

Furthermore, these calculations have provided valuable insights into the electronic properties of this compound, such as its dipole moment and the charge distribution across the molecule. The results consistently indicate a significant dipole moment, which is a consequence of the polar B-H and C-O bonds, as well as the dative nature of the B-C bond.

The exploration of the potential energy surface (PES) of this compound through quantum chemical calculations has been fundamental to understanding its stability, reactivity, and decomposition pathways. libretexts.org The PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org

A primary focus of PES studies on H₃BCO has been its dissociation into borane (BH₃) and carbon monoxide (CO). This represents the main decomposition route for the molecule. High-level ab initio and DFT calculations have been employed to accurately determine the bond dissociation energy (BDE) for the B-C bond. The theoretical determination of the BDE has been a subject of considerable research, as it provides a direct measure of the strength of the dative bond. The calculated values have been refined over the years with the development of more sophisticated computational methods and have been instrumental in benchmarking theoretical approaches against experimental data.

The stability of this compound has also been assessed by mapping the PES for potential isomerization reactions. Theoretical studies have investigated the energetic landscape for the rearrangement of H₃BCO to other possible isomers. These investigations have consistently shown that this compound resides in a deep well on the potential energy surface, confirming its status as the most stable isomer.

The following table summarizes calculated and experimental values for the B-C bond dissociation energy in this compound.

MethodCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)
G2 Theory23.921.4 ± 1.2 rsc.org
CBS-Q23.3
B3LYP24.5

This interactive table presents the B-C bond dissociation energy (BDE) for the reaction H₃BCO → BH₃ + CO, as determined by various computational methods and experimental measurements. The values are typically reported in kcal/mol.

Moreover, the PES has been utilized to analyze the anharmonicity of the vibrational modes, particularly the B-C stretch. By mapping the potential energy along this specific coordinate, a more accurate representation of the vibrational energy levels can be achieved, leading to a better correlation with experimentally observed vibrational spectra.

Chemical Reactivity and Mechanistic Pathways

Adduct Dissociation and Equilibrium Dynamics

Borine carbonyl is an adduct formed from the Lewis acid borane (B79455) (BH₃) and the Lewis base carbon monoxide (CO). wikipedia.org Its stability and existence are intrinsically linked to a dynamic equilibrium with its constituent parts, diborane (B8814927) (B₂H₆) and carbon monoxide. The formation of this compound is represented by the following reversible reaction:

B₂H₆ + 2 CO ⇌ 2 BH₃CO wikipedia.org

This equilibrium is sensitive to temperature. At 100°C, the reaction rapidly reaches equilibrium. wikipedia.org However, at room temperature, the reverse reaction, the dissociation of this compound back into diborane and carbon monoxide, is significantly slower. This kinetic stability at lower temperatures allows for the isolation and handling of this compound as a distinct chemical entity. wikipedia.org The synthesis is often performed under high pressure, but can also be achieved at atmospheric pressure using ether catalysts. wikipedia.org

The structural parameters of this compound have been determined, providing insight into its bonding.

PropertyValue
Formula H₃BCO
Molecular Geometry Tetrahedral at Boron, Linear B-C-O
B-C Bond Distance 152.9 pm
C≡O Bond Distance 114.0 pm
B-H Bond Distance 119.4 pm
H-B-H Bond Angle 113.7°
C≡O Vibrational Frequency 2164.7 cm⁻¹
Data sourced from Wikipedia. wikipedia.org

Reactions with Nucleophilic Species

The primary mode of reactivity for this compound involves interactions with nucleophiles. The electron-withdrawing nature of the BH₃ group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

A characteristic reaction of this compound is its behavior in the presence of strong nucleophiles, particularly hydroxide (B78521) ions. When this compound gas is bubbled through an alkaline solution, such as ethanolic potassium hydroxide, it undergoes nucleophilic attack to form the stable boranocarbonate anion ([H₃BCO₂]²⁻). wikipedia.orgdcu.ie This anion can be isolated as a stable salt. dcu.ie The high electrophilicity of the carbonyl carbon, which is directly bound to the boron atom, facilitates this reaction in alkaline water. dcu.ie This transformation is a key pathway for creating derivatives from the this compound adduct.

The polarization of the this compound molecule renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles. d-nb.infoquora.com The Lewis acidic borane moiety withdraws electron density, activating the C≡O group towards addition reactions. researchgate.netresearchgate.net This is a general feature; for instance, borenium cations complexed with carbon monoxide, such as [(NHC)B(H)(C₆F₅)CO]⁺, readily react with carbon nucleophiles at the carbonyl carbon to yield acylborane derivatives. researchgate.netresearchgate.net Similarly, substituted borine carbonyls like (CF₃)₃BCO demonstrate two primary reaction pathways with nucleophiles: either substitution of the CO ligand or nucleophilic addition to the carbonyl carbon atom. researchgate.net This reactivity highlights that the boron center effectively primes the carbonyl carbon for attack by electron-rich species. quora.commasterorganicchemistry.com

Formation of Boranocarbonate Anions and Derivatives

Electrophilic Reactions and Substitution Pathways

While the carbonyl carbon is electrophilic, derivatives of this compound can be engineered to act as nucleophiles, enabling reactions with electrophiles. These reactions, known as alpha-substitution reactions in traditional carbonyl chemistry, proceed through intermediates where the carbon adjacent to the carbonyl group becomes nucleophilic. wikipedia.orglibretexts.org

In conventional carbonyl compounds, this occurs via the formation of enol or enolate intermediates. wikipedia.org An enol, formed under acidic catalysis, is electron-rich and can attack electrophiles like bromine (Br₂). masterorganicchemistry.comaskthenerd.comlibretexts.org The mechanism involves the enol acting as the nucleophile, attacking the electrophile, followed by deprotonation to yield the α-substituted product. libretexts.orguobabylon.edu.iq

In organoboron chemistry, analogous nucleophilic species can be generated. Boron-stabilized carbanions and O-boron enolates are potent nucleophiles used for carbon-carbon bond formation. rsc.orgwikipedia.org These species can attack a variety of electrophiles, providing a substitution pathway akin to the alpha-substitution of standard ketones and aldehydes. wikipedia.org For example, α-haloesters can react with boranes to form enolboranes, which can then be functionalized. wikipedia.org This pathway underscores the versatility of boron compounds in directing reactivity for the formation of new bonds at the alpha position.

Boron-Carbon Bond Transformations and Insertion Reactions

The boron-carbon bond in this compound and its derivatives is not static and can participate in various transformations, including insertion reactions. A notable example is the migratory insertion of the carbonyl group into a boron-carbon bond. In the carbonylation of alkyl boranes, an alkyl group migrates from the boron atom to the carbonyl carbon. ic.ac.uk This process is a key step in the synthesis of ketones and other carbonyl compounds from organoboranes. ic.ac.uk

Furthermore, direct insertion reactions into the B-C bond have been observed. In certain systems, a CO adduct can undergo a subsequent insertion of the carbonyl group into a B-C bond, leading to the formation of α,β-unsaturated acylboron compounds. researchgate.net The field of organoboron chemistry includes numerous examples of C-B bond transformations, such as hydroboration and carboboration, where alkenes or alkynes insert into B-H or B-C bonds, respectively. wikipedia.orgacs.org These reactions showcase the dynamic nature of the boron-carbon linkage and its utility in synthetic chemistry.

Comparative Reactivity Studies with Transition Metal Carbonyl Complexes

The reactivity of this compound provides a fascinating contrast to that of transition metal carbonyl complexes. The key difference lies in the nature of the central atom and its ability to participate in π-backbonding. dcu.ied-nb.info

In transition metal carbonyls, the metal atom donates electron density from its d-orbitals into the π* antibonding orbitals of the CO ligand. dcu.ie This back-donation strengthens the metal-carbon bond and simultaneously weakens the carbon-oxygen triple bond. Consequently, the C-O stretching frequency in the infrared (IR) spectrum of a metal carbonyl is typically lower than that of free CO.

In contrast, the boron atom in this compound is a trivalent p-block element and lacks the non-bonding valence electrons necessary for significant π-backdonation. d-nb.info The bonding is primarily a σ-donation from the carbon of CO to the empty p-orbital of boron. The absence of back-donation means the C-O bond is strengthened due to the polarization of the C-O unit upon coordination to the Lewis acidic borane. This is evidenced by the C≡O vibrational frequency of BH₃CO (2164.7 cm⁻¹), which is higher than that of free CO (2143 cm⁻¹). wikipedia.org

This electronic difference dictates their reactivity. The strong electrophilic character of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack. dcu.ied-nb.info While nucleophilic attack on the carbonyl carbon also occurs in some cationic transition metal complexes, the reactivity of neutral metal carbonyls is often dominated by ligand substitution or reactions at the metal center. nptel.ac.in Boron, in this context, acts as a "main-group metal," mimicking some aspects of transition metal chemistry but with distinct electronic properties and reactivity patterns. d-nb.inforesearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been fundamental in characterizing the bonding and dynamics within the borine carbonyl molecule. aip.org These methods probe the quantized vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific frequency of absorbed or scattered light. utwente.nl

The this compound molecule (BH₃CO) possesses C₃ᵥ symmetry, which governs the number and type of its vibrational modes. The fundamental vibrational frequencies for BH₃CO have been assigned based on IR and Raman spectra of the gaseous compound. aip.orgresearchgate.net The assignments distinguish between symmetric (A₁) and degenerate (E) modes. nist.gov For instance, the C-O stretching vibration appears at a significantly higher frequency (around 2165 cm⁻¹) compared to the B-C stretching vibration (around 691 cm⁻¹), reflecting the strong triple bond character of the carbonyl group. nist.gov Similarly, the B-H stretching modes are found at higher wavenumbers than the bending and rocking modes. nist.gov

A comprehensive assignment of the fundamental vibrational frequencies for ¹¹BH₃CO is presented below.

Mode NumberSymmetryDescriptionFrequency (cm⁻¹)Reference
ν₁A₁Symmetric BH₃ stretch2380 nist.gov
ν₂A₁C-O stretch2165 nist.gov
ν₃A₁Symmetric BH₃ deformation (umbrella)1073 nist.gov
ν₄A₁B-C stretch691 nist.gov
ν₅EDegenerate BH₃ stretch2444 nist.gov
ν₆EDegenerate BH₃ deformation (scissoring)1106 nist.gov
ν₇EBH₃ rock809 nist.gov
ν₈EB-C-O bend313 nist.gov

This table is interactive. Users can sort and filter the data.

To confirm the vibrational assignments, studies have been conducted on various isotopically substituted species of this compound, including ¹⁰BH₃CO, ¹¹BD₃CO (deuterated this compound), and ¹⁰BD₃CO. aip.orgresearchgate.net The replacement of an atom with one of its isotopes alters its mass but does not significantly change the molecular force constants. libretexts.org This mass change leads to predictable shifts in the vibrational frequencies. libretexts.org

For example, substituting hydrogen with the heavier deuterium (B1214612) isotope (D) results in a significant decrease in the frequencies of modes involving hydrogen motion, such as the B-H stretches and deformations. umich.edu Similarly, substituting the more common ¹¹B isotope with ¹⁰B also causes observable shifts. By comparing the spectra of these different isotopologues, researchers can unambiguously assign the observed vibrational bands to specific atomic motions within the molecule. aip.orgresearchgate.net

The fundamental frequencies for gaseous ¹¹BH₃CO and its deuterated analogue, ¹¹BD₃CO, illustrate the effect of isotopic substitution.

Vibrational Mode¹¹BH₃CO Frequency (cm⁻¹)¹¹BD₃CO Frequency (cm⁻¹)
Symmetric B-H/B-D stretch (A₁)~2380~1735
C-O stretch (A₁)~2165~2168
Symmetric B-H/B-D deform (A₁)~1073~855
B-C stretch (A₁)~691~662
Degenerate B-H/B-D stretch (E)~2444~1827
Degenerate B-H/B-D deform (E)~1106~845
B-H/B-D rock (E)~809~611
B-C-O bend (E)~313~280

This table is interactive and allows for comparison of the vibrational frequencies between the two isotopologues.

Vibrational Mode Assignments and Frequency Analysis

Microwave Spectroscopy for Precise Structural Refinement

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. iisc.ac.in It allows for extremely precise determination of the moments of inertia, from which highly accurate molecular structures (bond lengths and angles) can be derived. aps.org

Studies on various isotopic species of this compound (¹⁰BH₃CO, ¹¹BH₃CO, ¹⁰BD₃CO, and ¹¹BD₃CO) using microwave spectroscopy have provided a definitive molecular structure. aps.org The analysis of the rotational constants for these species confirmed the C₃ᵥ symmetry and yielded precise values for the B-H, B-C, and C-O bond distances, as well as the H-B-H bond angle. aps.org

ParameterValueReference
B-H bond length (dBH)1.194 Å aps.org
B-C bond length (dBC)1.540 Å aps.org
C-O bond length (dCO)1.131 Å aps.org
H-B-H angle (∠HBH)113° 52' aps.org

This table is interactive. Users can sort the structural parameters.

The rotational constants (B₀) determined from the microwave spectra of these isotopologues are crucial for the structural calculations.

IsotopologueMoment of Inertia (g cm² × 10⁻⁴⁰)Reference
¹⁰BH₃C¹²O93.4266 aps.org
¹¹BH₃C¹²O96.9092 aps.org
¹⁰BD₃C¹²O111.4113 aps.org
¹¹BD₃C¹²O114.3540 aps.org

This table is interactive and allows for sorting by isotopologue or moment of inertia.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local electronic environment of specific nuclei within a molecule. sohag-univ.edu.eg For this compound, ¹¹B NMR is particularly informative. Boron-11 is an NMR-active nucleus (I = 3/2) and its chemical shift is highly sensitive to the coordination number and electronic structure of the boron atom. acs.orgrsc.org

In this compound, the boron atom is four-coordinate, forming three bonds to hydrogen and one to carbon. The ¹¹B NMR chemical shift for tetracoordinate boron compounds typically appears in a distinct upfield region compared to three-coordinate boron compounds. sdsu.edu This shift provides direct evidence of the formation of the dative B-C bond and the change in the electronic environment around the boron atom from a Lewis acidic, electron-deficient center in free borane (B79455) (BH₃) to a more shielded, tetrahedral center in the complex. nih.gov Analysis of the ¹¹B NMR spectrum, including the chemical shift and coupling constants (e.g., JB-H), offers insight into the nature and strength of the bonding within the BH₃ group and its interaction with the carbonyl ligand. sdsu.edu

Gas-Phase Electron Diffraction for Molecular Structure Determination

Gas-phase electron diffraction (GED) is another powerful technique for determining the molecular structure of volatile compounds. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern provides information about the internuclear distances within the molecule. york.ac.uk This method is ideal for studying the structure of free molecules, absent from the intermolecular forces present in crystals. rsc.org

While the primary structural determination for the parent this compound (BH₃CO) was accomplished via microwave spectroscopy, GED has been successfully applied to determine the structures of related, more complex borane carbonyls, such as tris(trifluoromethyl)borane carbonyl, (CF₃)₃BCO. researchgate.netcapes.gov.br For (CF₃)₃BCO, a combined microwave and electron diffraction analysis revealed a B-CO bond length of 1.617(12) Å in the gas phase. researchgate.net These studies demonstrate the utility of GED in obtaining accurate structural parameters for borane carbonyl derivatives in the gaseous state. rsc.org

Borine Carbonyl Analogues and Derivatives

Halogenated Borane (B79455) Carbonyl Derivatives (e.g., B(BX₂)₃CO)

A significant class of borine carbonyl derivatives includes halogenated species, particularly those of the general formula B(BX₂)₃CO, where X can be a halogen (F, Cl, Br, I). The synthesis and characterization of the fluorine and chlorine analogues, (F₂B)₃BCO and (Cl₂B)₃BCO, have been accomplished, allowing for detailed structural comparisons. researcher.liferesearchgate.net

Computational studies have been conducted on the entire series of B(BX₂)₃CO (X = F, Cl, Br, I) to understand the influence of the halogen substituent on the molecular structure. researchgate.net For the fluoro, chloro, and bromo derivatives, calculations predict a C₃ symmetry where the boron-halogen bonds are coplanar with the carbon-oxygen bond. researchgate.net However, in the case of the iodo derivative, significant steric interactions between the large iodine atoms cause the BI₂ groups to twist out of this plane by approximately 35°. researchgate.net

Gas-phase electron diffraction studies of B(BF₂)₃CO have shown a structure similar to that observed in the solid state by X-ray crystallography. researchgate.net These studies provide precise measurements of bond lengths and angles, offering valuable data for understanding the bonding in these molecules. For instance, in the gas phase, the C-O bond length was determined to be 115.8 pm and the C-B bond distance was 150.2 pm. researchgate.net The synthesis of boron tribromide (BBr₃), a potential precursor for such derivatives, is typically achieved by reacting boron carbide with bromine at high temperatures or by the reaction of amorphous boron with bromine. wikipedia.orgborates.today

CompoundSymmetryC-O Bond Length (pm)C-B Bond Length (pm)Note
B(BF₂)₃COC₃111.7 (solid), 115.8 (gas)152.2 (solid), 150.2 (gas)Boron-fluorine bonds are coplanar with the C-O bond. researchgate.net
B(BCl₂)₃COC₃--Calculated to have C₃ symmetry with coplanar B-Cl bonds. researchgate.net
B(BBr₂)₃COC₃--Calculated to have C₃ symmetry with coplanar B-Br bonds. researchgate.net
B(BI₂)₃CO---BI₂ groups are twisted ~35° from coplanar due to steric hindrance. researchgate.net

Boron Carbonyl Cluster Cations and Anions

The chemistry of boron carbonyl extends into the realm of charged cluster compounds, where multiple boron atoms and carbonyl ligands assemble to form complex cations and anions. These species are often studied in the gas phase using techniques like infrared photodissociation spectroscopy combined with density functional theory (DFT) calculations to determine their structures. acs.orgnih.gov

An example is the series of boron carbonyl cluster cations, B₃(CO)n⁺ (where n = 4, 5, 6). acs.orgnih.gov The B₃(CO)₄⁺ cation possesses a linear boron framework with a D₂d symmetry, analogous in its bonding to allene. acs.orgnih.gov The B₃(CO)₅⁺ cation has a chain-like boron structure with C₂v symmetry, showing a bonding pattern similar to the allyl anion. acs.orgnih.gov B₃(CO)₆⁺ is characterized as a weakly bound complex where a CO molecule is attached to a B₃(CO)₅⁺ core. acs.orgnih.gov Larger clusters, such as B₁₃(CO)n⁺ (n = 1-7), have also been observed and are considered to be boron carbonyl analogues of aromatic systems. researcher.life

Heterodinuclear cluster cations containing both boron and a transition metal have also been investigated. acs.orgnih.gov For example, species like BCu(CO)₅⁺ and BCo(CO)₆⁺ feature a dative bond from a (OC)₂B fragment to the metal carbonyl cation. nih.gov

In the realm of anions, complex boride clusters have been synthesized. Examples include the octahedral [Rh₂Ru₄(CO)₁₆B]⁻ and the double-prismatic [Rh₃Ru₆(CO)₂₃B₂]⁻. rsc.org In the latter, the cluster has a core of two face-sharing prisms, each containing a boron atom. rsc.org Another example is the [Bi₂Fe₅(CO)₁₇]²⁻ anion, which features a central square-based pyramidal 'nido-Bi₂[Fe(CO)₃]₃' cluster unit. publish.csiro.au

Cluster IonStructural FeaturesSymmetryReference
B₃(CO)₄⁺Linear boron skeleton, bonding similar to alleneD₂d acs.orgnih.gov
B₃(CO)₅⁺Chain boron framework, bonding similar to allyl anionC₂v acs.orgnih.gov
B₃(CO)₆⁺Weakly bound CO-tagged B₃(CO)₅⁺ ion core- acs.orgnih.gov
[Rh₂Ru₄(CO)₁₆B]⁻Octahedral metal framework with an interstitial boron atom- rsc.org
[Rh₃Ru₆(CO)₂₃B₂]⁻Two face-sharing prisms, each containing a boron atom- rsc.org

Borylene Carbonyl Complexes and Related Low-Valent Boron Species

Low-valent boron species, particularly borylene complexes which feature a boron atom in the +1 oxidation state, represent a fascinating area of main-group chemistry that mimics the behavior of transition metals. nih.govccspublishing.org.cn The synthesis of a stable borylene dicarbonyl complex was a significant achievement, marking the first multi-carbonyl complex of a main-group element prepared with CO that is stable in air and moisture. nih.gov

These borylene carbonyls, with the general formula [L₂₋ₙRB(CO)ₙ] (where L is a neutral Lewis base), exhibit reactivity similar to transition metal carbonyls, such as undergoing photodecarbonylation and ligand exchange. nih.gov For instance, the liberation of a borylene ligand from a transition metal complex using donor ligands is a viable synthetic strategy. nih.gov Iron borylenes have been shown to be excellent borylene transfer reagents. rsc.org

The reactivity of borylene carbonyls has been explored, demonstrating a step-for-step replication of the historic Fischer carbene synthesis at a main-group element. nih.govresearchgate.net This involves the nucleophilic attack at the carbonyl carbon, followed by electrophilic quenching at the resulting acylate oxygen, leading to the formation of bora-Fischer carbenes. nih.govresearchgate.net Furthermore, the one- and two-electron reduction of a (CAAC)B(CO)Ar borylene carbonyl complex has been shown to proceed differently from that of transition metal carbonyls, resulting in an intramolecular aryl migration and the formation of a novel ketyl boron radical anion. kent.ac.uk

Functionalized α-Boryl Carbonyl Compounds and Their Synthetic Utility

α-Boryl carbonyl compounds, which contain a boron atom attached to the carbon adjacent to a carbonyl group, have historically been considered unstable intermediates. rsc.org However, recent advances have led to the synthesis of stable and isolable α-boryl carbonyl compounds, primarily by utilizing electron-rich, tetracoordinate sp³-hybridized boron centers. rsc.orgsioc-journal.cn This structural feature imposes a barrier to the rapid 1,3-boron shift from carbon to oxygen that would otherwise lead to decomposition. rsc.org

Several synthetic methods have been developed to access these valuable compounds. These include the insertion reaction of boranes with diazo esters or other carbene precursors, and the radical α-borylation of α,β-unsaturated carbonyl compounds. sioc-journal.cnresearchgate.net For example, a regioselective radical α-borylation of α,β-unsaturated esters can be achieved using an N-heterocyclic carbene (NHC)-borane complex as the boryl radical precursor. researchgate.net

The synthetic utility of stable α-boryl carbonyl compounds is extensive. For instance, α-boryl aldehydes equipped with a tetracoordinated N-methyliminodiacetyl (MIDA) boryl group are versatile building blocks. rsc.orgacs.org They can be transformed into a wide array of other functionalized organoboron compounds, such as boryl imines, alkenes, alcohols, and acids, many of which are difficult to prepare through other methods. acs.org The chemoselective transformations possible with these building blocks highlight their significant potential in organic synthesis, including the facile preparation of functionalized unnatural amino acids. acs.org The development of α-boryl organometallic reagents has further expanded their application in catalytic asymmetric synthesis, allowing for the construction of complex chiral structures with high efficiency. nih.gov

Applications in Fundamental Chemical Research and Advanced Synthesis

Probing Fundamental Bonding Theories in Main Group Elements

Borine carbonyl provides a unique platform for investigating bonding theories among main group elements. d-nb.info The nature of the bond between boron, a p-block element, and carbon has been a subject of extensive study. fiveable.mewiley.com The interaction is characterized primarily by a σ-dative bond, where the lone pair of electrons on the carbon atom of carbon monoxide is donated to the empty p-orbital of the boron atom in borane (B79455). researchgate.netvpscience.org This interaction is considered weak, a key feature that makes this compound an interesting case study. researchgate.net

The structure of this compound is linear with respect to the B-C-O linkage, and the geometry around the boron atom is tetrahedral. wikipedia.orgwikiwand.com This structure has been confirmed through various spectroscopic methods and X-ray crystallography. researchgate.netaip.org The blue-shifted carbonyl stretching vibration observed in its infrared spectrum is a characteristic feature, indicative of a σ-dominated bonding interaction. researchgate.netresearchgate.net

Computational studies, including ab initio calculations and density functional theory (DFT), have been employed to further elucidate the electronic structure and bonding in this compound and its derivatives. rsc.org These studies help in understanding the effects of substituent changes on the boron atom and provide insights into electron correlation and basis set effects on the molecular structure. rsc.org The compound's C₃ᵥ point group symmetry and ¹A₁ electronic state are also key parameters in these theoretical investigations. wikipedia.org

Table 1: Selected Bond Distances and Angles for this compound

Parameter Value
C≡O Bond Distance 114.0 pm
C-B Bond Distance 152.9 pm
B-H Bond Distance 119.4 pm
H-B-H Bond Angle 113.7°

Data sourced from structural analysis of this compound. wikipedia.orgwikiwand.com

Precursors in Borane-Derived Compound Synthesis

This compound is a valuable precursor in the synthesis of a variety of borane-derived compounds. Its utility stems from the reactivity of the borane moiety and the ability of the carbonyl group to be displaced or transformed. For instance, this compound can be used to generate the boranocarbonate anion, [H₃BCO₂]²⁻, by bubbling the gas through an ethanolic potassium hydroxide (B78521) solution. wikipedia.org

The synthesis of other organoboron compounds can also be achieved starting from this compound. The carbonylation of borane, which produces this compound, is a key step in the synthesis of methylboronic acid. google.com This process involves the reaction of borine with carbon monoxide, followed by hydrolysis. google.com

Furthermore, the synthesis of more complex borane carbonyl adducts, such as (Cl₂B)₃BCO and (F₂B)₃BCO, highlights the role of this compound as a foundational structure for creating new compounds with tailored electronic and steric properties. researchgate.netrsc.org These derivatives are often prepared by reacting a suitable borane with carbon monoxide, demonstrating the versatility of the borane carbonyl system. acs.org The study of these more complex adducts provides further insight into the nature of the boron-carbon bond and the influence of various substituents. rsc.org

Role in Hydroboration and Related Organoboron Transformations as a Model System

While not a direct hydroborating agent itself, this compound serves as an important conceptual model in the study of hydroboration and other organoboron transformations. wikipedia.org Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organic synthesis for the formation of organoboranes. slideshare.netrsc.org These organoboranes are versatile intermediates that can be converted into a wide range of functional groups, including alcohols and carbonyl compounds. wikipedia.orgslideshare.net

The study of this compound helps to understand the fundamental Lewis acid-base interaction between a borane and a π-system, which is the initial step in hydroboration. The interaction of the electron-deficient boron atom with the electron-rich alkene or alkyne is analogous to the formation of the B-C bond in this compound. libretexts.org

Moreover, the principles learned from the reactivity of this compound can be applied to the design and understanding of more complex catalytic systems for hydroboration. tdx.cat For example, understanding how the electronic properties of the borane affect its reactivity is crucial for developing selective hydroboration reagents. tdx.cat The study of borane adducts, in general, provides a framework for predicting the outcomes of reactions involving organoboranes. acs.org

Influence on Lewis Acid-Base Chemistry Investigations

This compound is a classic example of a Lewis acid-base adduct, where borane (BH₃) acts as the Lewis acid (electron pair acceptor) and carbon monoxide (CO) acts as the Lewis base (electron pair donor). mdpi.com This simple adduct has been instrumental in the investigation and teaching of Lewis acid-base theory. wikipedia.org The formation of the H₃B-CO adduct is a clear illustration of the interaction between a Lewis acidic center and a Lewis basic one. mdpi.com

The study of this compound and its derivatives has provided valuable data on the factors influencing the strength of Lewis acids and bases. For example, the introduction of electron-withdrawing groups on the boron atom, as in tris(pentafluorophenyl)borane, significantly enhances its Lewis acidity. nih.govmdpi.com This increased acidity affects the borane's ability to activate other molecules, a principle that is central to many catalytic processes. mdpi.compurdue.edu

Furthermore, reactions involving this compound, such as its reaction with amines like trimethylamine (B31210) and triethylamine, have been studied to understand Sₙ2 reaction mechanisms at a tetrahedral boron center. mdpi.com These investigations provide insights into the preliminary stages of chemical reactions involving Lewis acid-base interactions. mdpi.com The extensive research on borane carbonyl has thus laid a foundation for understanding more complex systems where Lewis acidity and basicity play a crucial role.

Table 2: Spectroscopic Data for this compound

Spectroscopic Property Value
C≡O Vibrational Frequency (IR) 2164.7 cm⁻¹
Enthalpy of Vaporization 19.7 kJ/mol

Data from spectroscopic analysis of this compound. wikipedia.orgwikiwand.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Borine Carbonyl and its Derivatives

Historically, this compound was first synthesized by reacting diborane (B8814927) with an excess of carbon monoxide under high pressure. wikipedia.org While effective, this method has prompted researchers to explore more accessible and versatile synthetic pathways. A notable advancement involves the use of borane-ether complexes, such as borane-tetrahydrofuran (B86392) (H₃B-THF), which can react with carbon monoxide bubbled through the solution to produce this compound. wikipedia.org This approach offers a more convenient route at atmospheric pressure.

The synthesis of this compound derivatives is also a burgeoning area of research. These derivatives, where one or more hydrogen atoms on the boron are replaced by other functional groups, can exhibit tailored reactivity and stability. For instance, boranes of the type R₂BH react with carbon monoxide to form the corresponding borane (B79455) carbonyl compounds, R₂BH(CO). researchgate.net The development of synthetic methods for substituted boranes is crucial for expanding the library of accessible this compound derivatives. iupac.org Recent efforts have focused on creating cleaner and higher-yield transformations, often moving away from complex metal hydrides. allstudiesjournal.com The synthesis of α-amino carbonyl compounds, for example, highlights the diverse strategies being employed to create functionalized molecules that could potentially be integrated with a this compound moiety. colab.ws

Exploration of Enhanced Reactivity and Catalytic Roles in Chemical Transformations

The reactivity of this compound is intrinsically linked to the electrophilic nature of the borane (BH₃) moiety, which acts as a strong Lewis acid. vedantu.com This property governs its interactions and potential catalytic applications. Researchers are actively investigating how to modulate this reactivity for specific chemical transformations. The polarity of the carbonyl group also significantly influences its chemical behavior, making it susceptible to nucleophilic attack. allstudiesjournal.com

While this compound itself is primarily of theoretical interest, the principles of its reactivity are being applied to the design of new catalytic systems. wikipedia.org For instance, the hydroboration reaction, where boranes add across a double or triple bond, is a cornerstone of organic synthesis. vedantu.comrsc.org The development of catalysts for these reactions, including those involving borane adducts, is an active area of investigation. rsc.org Frustrated Lewis Pairs (FLPs), which involve sterically hindered Lewis acids and bases, have shown remarkable reactivity, including the activation of small molecules like carbon monoxide. cardiff.ac.ukacs.org This research provides a conceptual framework for exploring the potential of this compound and its derivatives in activating otherwise inert chemical bonds. The study of metal carbonyls in catalysis, particularly in reactions like hydroformylation, also offers parallels and insights into how the CO ligand can participate in catalytic cycles. numberanalytics.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of molecules like this compound. acs.org Early studies focused on approximating the vibrational potential constants using simplified force fields. aip.org Modern computational methods, such as Density Functional Theory (DFT), allow for highly accurate predictions of molecular properties, including bond distances, vibrational frequencies, and reaction energetics. wikipedia.orgacs.org

Advanced computational modeling is being used to predict the stability and properties of novel this compound derivatives and related boron-containing compounds. acs.orgresearchgate.net For example, computational studies have been instrumental in investigating the stability of various boron-nitrogen adducts and their photochemical behavior. nih.gov These predictive models can guide synthetic efforts by identifying promising target molecules and reaction pathways. Furthermore, computational approaches are used to elucidate reaction mechanisms, such as the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyl groups, providing insights that are often difficult to obtain through experimental means alone. acs.org The use of quantum similarity and reactivity indices helps in understanding non-covalent interactions, which are crucial in molecular recognition and material design. researchgate.net

Integration with New Materials Science Concepts and Applications

The unique electronic properties of this compound and related borane adducts make them intriguing building blocks for new materials. While specific material properties are beyond the scope of this article, the integration of these compounds into broader materials science concepts is a significant area of future research. Boron-containing compounds are being explored for applications in optoelectronics and as functional materials. nih.gov

The ability of borane adducts to form dihydrogen bonds plays a crucial role in their solid-state structures and has implications for materials design, particularly in the context of hydrogen storage. mdpi.com The principles learned from this compound can be extended to the design of more complex boron-based materials. For instance, the incorporation of boron into polycyclic aromatic hydrocarbons can lead to stable photoactive molecules. nih.gov The synthesis of polymers and resins often involves carbonyl compounds, suggesting potential pathways for integrating this compound functionalities into polymeric materials. scbt.com As researchers continue to explore new applications for metal carbonyls in areas like energy storage and conversion, the analogous main-group carbonyls, such as this compound, may also find their place in the development of advanced materials. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing borine carbonyl (BH₃CO) in laboratory settings, and what experimental parameters are critical to prevent dimerization to diborane (B₂H₆)?

  • Methodological Answer : BH₃CO is synthesized via reaction pathways that stabilize the transient BH₃ intermediate. Key methods include:

  • Flow systems : Continuously generating BH₃ by reacting atomic boron with hydrogen, followed by immediate reaction with CO to form BH₃CO .
  • Matrix isolation : Laser-ablating boron atoms in the presence of hydrogen and CO in an argon matrix at cryogenic temperatures, which traps BH₃CO for spectroscopic analysis .
  • Critical parameters include maintaining low temperatures (< 20 K), rapid quenching to prevent BH₃ dimerization, and inert atmospheres to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and bonding in BH₃CO, and how do these methods address challenges posed by its instability?

  • Methodological Answer :

  • Infrared (IR) spectroscopy : Identifies vibrational modes of the B–H and B–CO bonds. For example, BH₃CO exhibits a characteristic B–C stretching frequency at ~1,800 cm⁻¹, confirming CO coordination to BH₃ .
  • Mass spectrometry : Detects isotopic variants (e.g., ¹⁰BH₃CO vs. ¹¹BH₃CO) and provides molecular weight validation .
  • Nuclear magnetic resonance (NMR) : Limited utility due to BH₃CO’s instability, but isotopic labeling (¹¹B) in stabilized adducts can probe electronic environments .
  • Sample handling requires inert matrices or flow systems to preserve integrity during analysis.

Q. How can researchers ensure the purity and stability of BH₃CO during experimental workflows, given its high reactivity?

  • Methodological Answer :

  • Stabilization via adduct formation : Use Lewis bases (e.g., trimethylamine) to form stable complexes like BH₃·NMe₃, which can later release BH₃ for CO binding .
  • In-situ generation : Avoid isolating BH₃CO; instead, generate it transiently in reaction mixtures using flow reactors .
  • Analytical validation : Couple synthesis with real-time IR or mass spectrometry to monitor decomposition products like B₂H₆ or CO release .

Advanced Research Questions

Q. How do computational models (e.g., density functional theory, DFT) enhance the understanding of BH₃CO’s electronic structure and reactivity compared to experimental observations?

  • Methodological Answer :

  • Bonding analysis : DFT calculations reveal the B–CO bond’s partial double-bond character due to back-donation from boron’s vacant p-orbital to CO’s π* orbital, explaining its stability compared to free BH₃ .
  • Reactivity predictions : Simulate reaction pathways (e.g., BH₃CO + H₂O → B(OH)₃ + CO + H₂) to identify transition states and activation barriers, guiding experimental design .
  • Validation : Compare computed vibrational spectra with experimental IR data to refine theoretical models .

Q. What isotopic labeling strategies (e.g., ¹⁰B vs. ¹¹B) have been employed to study reaction mechanisms involving BH₃CO, and what insights have these provided?

  • Methodological Answer :

  • Isotopic substitution : Synthesize ¹⁰BH₃CO and ¹¹BH₃CO to study kinetic isotope effects (KIEs) in reactions. For example, ¹¹B’s nuclear spin (I = 3/2) enables NMR studies of boron’s coordination environment .
  • Mechanistic insights : Isotopic mass differences affect vibrational frequencies (e.g., B–H stretches shift by ~50 cm⁻¹ between isotopes), aiding in distinguishing reaction intermediates .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., bond dissociation energies) of BH₃CO across different experimental setups?

  • Methodological Answer :

  • Data normalization : Compare results under standardized conditions (e.g., gas-phase vs. matrix-isolated measurements). For example, BH₃CO’s B–CO bond energy ranges from 106–188 kJ/mol depending on the measurement technique .
  • Collaborative validation : Reproduce studies using multiple methods (e.g., calorimetry, spectroscopy) and cross-reference with computational data (see Table 1).

Table 1 : Thermodynamic Properties of BH₃CO

PropertyValue (Experimental)MethodSource
B–CO Bond Energy106.69 kJ/molGas-phase IR spectroscopy
ΔH of Formation-187.88 kJ/molMatrix-isolation calorimetry
Isotopic Shift (¹⁰B→¹¹B)+1.2 cm⁻¹ (B–H stretch)High-resolution IR

Data Contradiction Analysis

Q. Why do some studies report BH₃CO as a stable intermediate, while others observe rapid decomposition to diborane?

  • Methodological Answer : Stability depends on the synthesis environment:

  • Stable in flow systems : Continuous removal of BH₃ prevents dimerization, allowing BH₃CO accumulation .
  • Decomposition in batch reactors : BH₃’s transient nature leads to B₂H₆ formation unless stabilized by CO or Lewis bases .
    • Resolution : Standardize reaction conditions (e.g., flow rate, temperature) and use real-time monitoring to track intermediate lifetimes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.